molecular formula C16H19N3O3S B6974311 N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonamide

N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonamide

Cat. No.: B6974311
M. Wt: 333.4 g/mol
InChI Key: UJBHIFDDVKNTMK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group, a chromene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 2-chloro-3-nitropyridine, undergoes nucleophilic substitution with dimethylamine to yield 2-(dimethylamino)pyridine.

    Chromene Formation: The chromene moiety is synthesized separately, often starting from salicylaldehyde and an appropriate ketone through a condensation reaction.

    Coupling Reaction: The pyridine intermediate is then coupled with the chromene derivative using a suitable coupling agent, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), under basic conditions.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the coupled product with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the sulfonamide group, potentially yielding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, especially at positions ortho and para to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features allow for the creation of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity. The chromene moiety may also contribute to the compound’s overall bioactivity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

    N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.

Uniqueness

N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form stable complexes with biological targets, making it particularly useful in medicinal chemistry.

Properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19(2)16-14(6-3-9-17-16)18-23(20,21)13-7-8-15-12(11-13)5-4-10-22-15/h3,6-9,11,18H,4-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBHIFDDVKNTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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